molecular formula C13H13F3N4O2 B2404257 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034286-84-3

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2404257
CAS No.: 2034286-84-3
M. Wt: 314.268
InChI Key: OPGBGUSBKLTCTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves an electrochemical rearrangement for the efficient synthesis of otherwise inaccessible triazolopyridinones with diverse alkyl carboxylic acids as starting materials . This enables the efficient preparation of more than 60 functionalized triazolopyridinones under mild conditions in a sustainable manner .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is of high value for different applications in materials, pharmaceuticals, or agrochemicals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an oxidative cyclization and 1,2-carbon migration . This facile and scalable rearrangement demonstrates the power of electrochemical synthesis to access otherwise-inaccessible triazolopyridinones .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

General Synthesis of [1,2,4]Triazolo[1,5‐a]pyridines : Research on [1,2,4]Triazolo[1,5-a]pyridines has shown that these compounds, which share a core structure with N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide, can be synthesized from 2-aminopyridines through cyclization processes. This synthesis pathway highlights the versatility of the triazolopyridine core in creating various derivatives with potential biological activities (Huntsman & Balsells, 2005).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for a convenient and efficient way to form a triazolopyridine skeleton through oxidative N-N bond formation, offering a metal-free alternative to traditional synthesis methods (Zheng et al., 2014).

Biological Activities

Antimicrobial Activities : Certain derivatives of [1,2,4]triazolo[4,3-a]pyridines have been synthesized and evaluated for their antimicrobial properties. The creation of novel N-arylpyrazole-containing enaminones and their subsequent reactions to form substituted pyridine derivatives demonstrates the potential of these compounds in developing new antimicrobial agents (Riyadh, 2011).

Herbicidal Activity : The substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives similar in structure to this compound, have shown significant herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests their potential use in developing new herbicides (Moran, 2003).

Properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-1-5-20-10(18-19-11(8)20)7-17-12(21)9-4-2-6-22-9/h1,3,5,9H,2,4,6-7H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBGUSBKLTCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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